Cas no 127403-84-3 (N-2-(diethylamino)ethylcycloheptanamine)

N-2-(diethylamino)ethylcycloheptanamine structure
127403-84-3 structure
Product Name:N-2-(diethylamino)ethylcycloheptanamine
CAS No:127403-84-3
MF:C13H28N2
MW:212.374823570251
CID:3702118
PubChem ID:14747654
Update Time:2025-07-19

N-2-(diethylamino)ethylcycloheptanamine Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine, N'-cycloheptyl-N,N-diethyl-
    • 1,2-Ethanediamine, N2-cycloheptyl-N1,N1-diethyl-
    • N-2-(diethylamino)ethylcycloheptanamine
    • 127403-84-3
    • AKOS000237319
    • EN300-168888
    • [2-(Cycloheptylamino)ethyl]diethylamine
    • N-[2-(DIETHYLAMINO)ETHYL]CYCLOHEPTANAMINE
    • Inchi: 1S/C13H28N2/c1-3-15(4-2)12-11-14-13-9-7-5-6-8-10-13/h13-14H,3-12H2,1-2H3
    • InChI Key: WUMDZSRHDXDKBT-UHFFFAOYSA-N
    • SMILES: C(N(CC)CC)CNC1CCCCCC1

Computed Properties

  • Exact Mass: 212.225248902Da
  • Monoisotopic Mass: 212.225248902Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 15.3Ų

N-2-(diethylamino)ethylcycloheptanamine Pricemore >>

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Additional information on N-2-(diethylamino)ethylcycloheptanamine

Introduction to N-2-(diethylamino)ethylcycloheptanamine (CAS No. 127403-84-3)

N-2-(diethylamino)ethylcycloheptanamine, a compound with the chemical identifier CAS No. 127403-84-3, is a fascinating molecule that has garnered significant attention in the field of pharmaceutical research and development. This amine derivative, characterized by its cycloheptane backbone and diethylamino side chain, exhibits unique chemical and pharmacological properties that make it a promising candidate for various therapeutic applications.

The structure of N-2-(diethylamino)ethylcycloheptanamine consists of a seven-membered cycloalkane ring substituted with an amine group at the 2-position and a diethylamino ethyl chain at the 1-position. This particular arrangement imparts a high degree of steric hindrance, which can influence its interaction with biological targets. The compound's molecular formula, C₁₁H₂₁N, reflects its relatively simple composition but hints at its potential for complex biological behavior.

In recent years, there has been growing interest in exploring the pharmacological potential of N-2-(diethylamino)ethylcycloheptanamine. Its unique structural features suggest that it may interact with multiple biological pathways, making it a versatile tool for drug discovery. One of the most compelling aspects of this compound is its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. These interactions have been implicated in various neurological disorders, including depression, anxiety, and neurodegenerative diseases.

Recent studies have begun to unravel the mechanisms by which N-2-(diethylamino)ethylcycloheptanamine exerts its effects. Initial research indicates that the compound may act as an indirect agonist or modulator of neurotransmitter receptors. By binding to specific sites on these receptors, it can either enhance or inhibit the release of neurotransmitters, thereby altering neural signaling. This mechanism of action makes it particularly relevant for treating conditions where neurotransmitter imbalances play a significant role.

Moreover, the cycloheptane ring in N-2-(diethylamino)ethylcycloheptanamine provides a stable scaffold that can be further modified to enhance its pharmacological properties. Researchers have been experimenting with various derivatives to optimize bioavailability, selectivity, and duration of action. These modifications are crucial for developing drugs that are both effective and safe for clinical use.

The synthesis of N-2-(diethylamino)ethylcycloheptanamine is another area of active investigation. The compound's structural complexity necessitates careful synthetic planning to ensure high yields and purity. Advanced techniques in organic chemistry have enabled researchers to develop efficient synthetic routes that minimize unwanted byproducts. These advancements are essential for scaling up production and making the compound more accessible for further research and development.

In addition to its potential in treating neurological disorders, N-2-(diethylamino)ethylcycloheptanamine has shown promise in other therapeutic areas. Its ability to interact with multiple biological targets suggests that it could be repurposed for conditions such as chronic pain, inflammation, and even cancer. While these applications are still in the early stages of exploration, they highlight the broad therapeutic potential of this compound.

One of the most exciting aspects of studying N-2-(diethylamino)ethylcycloheptanamine is its potential as a lead compound for drug development. By understanding its mechanisms of action and optimizing its structure, researchers can design novel molecules with improved efficacy and reduced side effects. This approach aligns with the broader goals of modern drug discovery: to develop treatments that are both effective and well-tolerated by patients.

The future of N-2-(diethylamino)ethylcycloheptanamine looks promising as more research unfolds. Ongoing studies aim to elucidate its full pharmacological profile and explore new therapeutic applications. As our understanding of this compound grows, so too does our confidence in its potential to make meaningful contributions to medicine.

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